REACTION_CXSMILES
|
CC1C=CC(S(O[CH2:12][CH2:13][C:14]#[CH:15])(=O)=O)=CC=1.[CH2:16]([NH:18][CH2:19][CH3:20])[CH3:17].O1CCOCC1>C(OCC)C>[CH2:16]([N:18]([CH2:19][CH3:20])[CH2:12][CH2:13][C:14]#[CH:15])[CH3:17]
|
Name
|
|
Quantity
|
21.2 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)OCCC#C
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Name
|
|
Quantity
|
6.91 g
|
Type
|
reactant
|
Smiles
|
C(C)NCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(C)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Prepared
|
Type
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TEMPERATURE
|
Details
|
After cooling to room temperature
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Type
|
FILTRATION
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Details
|
filtered
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Type
|
WASH
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Details
|
The solids were washed with diethyl ether (50 mL)
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Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated to a brown oil
|
Type
|
CUSTOM
|
Details
|
(55-65° C.)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(CCC#C)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.6 g | |
YIELD: PERCENTYIELD | 27% | |
YIELD: CALCULATEDPERCENTYIELD | 64.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |